molecular formula C9H13NO B084735 3-Amino-3-phenyl-1-propanol CAS No. 14593-04-5

3-Amino-3-phenyl-1-propanol

Cat. No.: B084735
CAS No.: 14593-04-5
M. Wt: 151.21 g/mol
InChI Key: SEQXIQNPMQTBGN-UHFFFAOYSA-N
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Description

3-Amino-3-phenyl-1-propanol is an organic compound with the molecular formula C9H13NO. It is a white crystalline solid that is soluble in water and various organic solvents such as methanol and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemicals .

Mechanism of Action

Target of Action

3-Amino-3-phenyl-1-propanol is a complex compound that interacts with various targets in the body. It is closely related to Phenylpropanolamine (PPA), a sympathomimetic agent . The primary targets of this compound are adrenergic receptors, which play a crucial role in the sympathetic nervous system .

Mode of Action

The compound acts as an indirect sympathomimetic . It induces the release of norepinephrine, a neurotransmitter that activates adrenergic receptors . This interaction results in various physiological changes, depending on the specific type of adrenergic receptor activated.

Pharmacokinetics

It’s known that the compound has a boiling point of 27323°C and a melting point of 68-69 °C . It’s slightly soluble in chloroform, DMSO, and methanol . These properties may influence its bioavailability and pharmacokinetic behavior.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Furthermore, the presence of other substances in the body, such as other drugs or food, can affect the absorption and metabolism of the compound, thereby influencing its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-3-phenyl-1-propanol involves the Mannich reaction. This reaction typically involves the condensation of benzaldehyde, formaldehyde, and ammonia or an amine in the presence of a base. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-phenyl-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-3-phenyl-1-propanol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Amino-3-phenyl-1-propanol is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQXIQNPMQTBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932722
Record name 3-Amino-3-phenylpropan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14593-04-5
Record name γ-Aminobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14593-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-amino-3-phenyl-
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Record name 3-Amino-3-phenylpropan-1-ol
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Record name 3-Amino-3-phenyl-1-propanol
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Synthesis routes and methods I

Procedure details

To a suspension of 3-amino-3-phenylpropanoic acid (2.0 g, 12.1 mmol) in dry THF (45 mL) cooled to 0° C. under N2 was added portionwise over 20 minutes solid LiAlH4 (920 mg, 24.2 mmol). Stirring was continued at room temperature for 24 h. after which time solid Na2SO4.10H2O was added with stirring until only a heavy white precipitate was present. The organic layer was diluted with ether and filtered through Celite® and the concentrated in vacuo. The residue was dissolved in ethyl acetate (50 mL) and extracted with 1N HCl (3×40 mL). The aqueous layers were combined and basified to pH˜12 with 5M NaOH. The aqueous phase was extracted with ethyl acetate (3×50 mL) and the combined organic phases dried (Na2SO4) and concentrated in vacuo to separate the product which was used without further purification (0.9 g, 49%).
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2 g
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920 mg
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Na2SO4.10H2O
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a well stirred suspension of LiAlH4 (1.3 g, 35.0 mmol) in THF (75 mL) in a round bottom flask fitted with a condenser was added 3-amino-3-phenyl-propionic acid (2.5 g, 15.0 mmol) in small portions at 0° C. The resulting grey suspension was then heated to reflux for 2 h. The reaction mixture was cooled to 0° C. and then carefully quenched sequentially with 1.3 mL of water, 1.3 mL of 3N NaOH followed by 4.0 mL of water. The resulting suspension was filtered thro' a fritted glass funnel. To the residue was added 100 mL Et2O and the suspension was heated to reflux for 20 min. The suspension was filtered and was combined with the previous filtrate, dried over MgSO4, filtered and the solvent was removed in vacuo. 3-amino-3-phenyl-propan-1-ol was obtained as a white solid (2.30 g, 100%) which was used in the next step without further purification.
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1.3 g
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75 mL
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2.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different approaches to synthesizing enantiomerically pure 3-Amino-3-phenyl-1-propanol?

A1: Researchers are exploring various methods to produce enantiomerically pure (R)- and (S)-3-Amino-3-phenyl-1-propanol. Two prominent approaches include:

    Q2: What analytical methods are employed to assess the purity and composition of synthesized this compound?

    A: Capillary electrophoresis has proven to be a valuable technique for determining the enantiomeric purity of this compound. This method can effectively separate and quantify (R)-dapoxetine, (3S)-3-(dimethylamino)-3-phenyl-1-propanol, (S)-3-amino-3-phenyl-1-propanol, and 1-naphthol, which are potential impurities in dapoxetine hydrochloride synthesis. []

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